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Abstract

This document provides a comprehensive technical overview of the initial, non-clinical
toxicology and safety pharmacology studies conducted on Adoprazine, a novel small molecule
antagonist of the Dopamine D2 and Serotonin 5-HT2A receptors. The studies were designed to
characterize the safety profile of Adoprazine and support its progression into first-in-human
clinical trials. The core battery of assessments included in vitro genotoxicity and cardiovascular
safety assays, alongside in vivo acute and sub-chronic toxicity evaluations in rodent models. All
studies were conducted in compliance with Good Laboratory Practice (GLP) standards and
aligned with ICH M3(R2) guidelines. The findings herein establish a preliminary safety profile,
identify a No-Observed-Adverse-Effect Level (NOAEL) from a 28-day repeated-dose study, and
provide critical data for the design and safe conduct of Phase | clinical trials.

Introduction

Adoprazine is a new chemical entity (NCE) developed for the potential treatment of
neuropsychiatric disorders. Its primary mechanism of action involves high-affinity antagonism of
dopamine D2 and serotonin 5-HT2A receptors, a profile similar to atypical antipsychotic agents.
Early characterization of the toxicological profile of any NCE is a critical component of the drug
development process, essential for ensuring patient safety in subsequent clinical trials.[1]
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This guide details the foundational toxicology program for Adoprazine, designed to identify
potential target organs of toxicity, define dose-response relationships, and establish a safe
starting dose for human studies. The program encompasses genetic toxicology, safety
pharmacology, and repeated-dose toxicity studies.

Genetic Toxicology

Genetic toxicology studies are performed to assess the potential for a compound to induce
mutations or chromosomal damage.[2]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was conducted to evaluate the mutagenic potential of Adoprazine by its ability
to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and
Escherichia coli.[3][4]

o Test System:Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and
Escherichia coli strain (WP2 uvrA).

» Method: Both the plate incorporation and pre-incubation methods were used.[5]

o Metabolic Activation: Studies were conducted with and without an exogenous metabolic
activation system (Aroclor-induced rat liver homogenate, S9 fraction) to detect metabolites
that may be mutagenic.[6]

e Dose Levels: Adoprazine was tested at five concentrations ranging from 5 to 5000 u g/plate

o Controls: Vehicle (DMSO) and known positive controls (sodium azide, 2-nitrofluorene, 9-
aminoacridine, and 2-aminoanthracene) were used to ensure the validity of the assay.

o Evaluation: A positive response was defined as a dose-related increase in the number of
revertant colonies to at least twice the vehicle control value.

Adoprazine did not induce a significant, dose-dependent increase in the number of revertant
colonies in any of the tested bacterial strains, either in the presence or absence of S9
metabolic activation.
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Mean Revertant  Mutagenicity

Test Condition Concentration Colonies £ SD Ratio (vs. Conclusion
(glplate) (n=3) Vehicle)

TA100 (-S9) Vehicle 125+11 1.0 Negative
50 131+9 1.05

150 128+ 14 1.02

500 135+12 1.08

1500 122 £ 15 0.98

5000 11910 0.95

TA100 (+S9) Vehicle 130 +13 1.0 Negative
50 138 £ 11 1.06

150 141+£9 1.08

500 133 +16 1.02

1500 129+12 0.99

5000 125+ 14 0.96

Data shown for
one
representative
strain. Similar
negative results
were obtained for

all other strains.

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable
pharmacodynamic effects on vital physiological functions.[7] Given Adoprazine's intended
CNS activity and the known class effects of atypical antipsychotics, the core battery focused on
the cardiovascular and central nervous systems.[2][8][9]
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Cardiovascular Safety: hERG Inhibition Assay

Inhibition of the hERG (human Ether-a-go-go-Related Gene) potassium channel is a primary
mechanism underlying drug-induced QT prolongation, which can lead to fatal arrhythmias like
Torsades de Pointes (TdP).[8][10][11][12] An in vitro patch-clamp assay was used to assess
the inhibitory potential of Adoprazine on the hERG channel.

e Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
o Method: Whole-cell patch-clamp electrophysiology was used to measure hERG tail current.

o Test Conditions: Cells were exposed to vehicle and six concentrations of Adoprazine (0.01,
0.1,0.3, 1, 3, and 10 um).

o Positive Control: E-4031, a known potent hERG channel blocker.

o Data Analysis: The concentration-response curve was fitted to a Hill equation to determine
the IC50 value (the concentration causing 50% inhibition).

Adoprazine demonstrated concentration-dependent inhibition of the hERG potassium current.

Compound IC50 (M) Hill Slope
Adoprazine 2.8 1.1
E-4031 (Positive Control) 0.009 1.0

The IC50 of 2.8 uM indicates a potential for QT prolongation at higher clinical exposures,
warranting careful cardiovascular monitoring in human trials.

Extracellular Cardiomyocyte Membrane Intracellular Cellular & ECG Effect

f Blockade hERG (IKr) K Reduced K+ Efflux Delayed Repolarization [ - Action Potential » QT Interval
K+ Channel Prolongation Prolongation
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Mechanism of Adoprazine-induced QT prolongation.

Central Nervous System (CNS) Safety

A functional observational battery (FOB) was conducted in rats to assess the potential
neurological and behavioral effects of Adoprazine.

Species: Sprague-Dawley rats.

e Dose Groups: Vehicle (0.5% methylcellulose), 10, 30, and 100 mg/kg Adoprazine,
administered orally.

o Observations: A comprehensive set of parameters was assessed at pre-dose and at 1, 4,
and 24 hours post-dose. This included home cage observations (e.g., posture, activity),
open-field assessment (e.g., grooming, locomotion, rearing), and sensorimotor/reflex tests
(e.g., grip strength, tail-pinch response, auditory startle).

o Evaluation: Changes were scored based on severity and compared to the vehicle control
group.

At 30 and 100 mg/kg, Adoprazine induced dose-dependent signs consistent with its primary
pharmacology, including decreased locomotor activity, ptosis (drooping eyelids), and catalepsy.
No convulsive activity was observed. Effects were most pronounced at 1-4 hours post-dose
and were largely resolved by 24 hours. The 10 mg/kg dose produced minimal, transient
sedation.

Repeated-Dose Toxicity

A 28-day oral toxicity study was performed to characterize the toxicity profile of Adoprazine
following repeated administration and to identify a No-Observed-Adverse-Effect Level
(NOAEL).

28-Day Repeated-Dose Oral Toxicity Study in Rats

e Species: Sprague-Dawley rats (10/sex/group).[10][13]

o Dose Groups: Vehicle (0.5% methylcellulose), 10, 30, and 100 mg/kg/day, administered by
oral gavage.
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o Duration: 28 consecutive days.
e Endpoints:

o Clinical Observations: Daily cage-side observations and weekly detailed physical
examinations.

o Body Weight and Food Consumption: Measured weekly.

o Clinical Pathology: Hematology and clinical chemistry parameters were assessed at
termination (Day 29).

o Pathology: Full gross necropsy, organ weight measurements, and histopathological
examination of a comprehensive list of tissues.[11]

» Recovery Group: A satellite group at the vehicle and 100 mg/kg/day dose levels was
maintained for a 14-day treatment-free period to assess the reversibility of any findings.
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Workflow for the 28-Day Repeated-Dose Toxicity Study.

» Mortality: There was no mortality attributed to Adoprazine administration.

 Clinical Signs: Dose-dependent sedation was observed at 30 and 100 mg/kg/day, consistent
with the FOB study.
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o Body Weight and Food Consumption: A slight, non-statistically significant decrease in body
weight gain and food consumption was noted in the 100 mg/kg/day group during the first
week of dosing, which normalized thereafter.

» Clinical Pathology: At 100 mg/kg/day, statistically significant increases in serum prolactin
were observed in both sexes, an expected pharmacological effect for D2 receptor
antagonists. Mild, reversible increases in liver enzymes (ALT, AST) were also noted at this
dose. No adverse findings were seen at 10 or 30 mg/kg/day.

o Pathology: At 100 mg/kg/day, a slight increase in relative liver weight was observed.
Histopathological examination revealed minimal, centrilobular hepatocellular hypertrophy in
the 100 mg/kg/day group. Mammary gland hyperplasia was also noted in high-dose females,
consistent with the observed hyperprolactinemia. These findings were absent after the 14-
day recovery period. No histopathological changes were observed at 10 or 30 mg/kg/day.

Values are Mean + SD. Sprague-Dawley rat reference ranges can vary.[3][9][13][14][15]

Parameter ]
(Units) Vehicle Control 10 mg/kg/day 30 mg/kg/day 100 mg/kg/day
nits

Males
WBC (103%/pL) 78+15 75+13 81+16 8317
RBC (108/uL) 7904 7.8+0.5 7.9+0.3 7.7+0.6
Hemoglobin

151+0.8 149+0.9 15.3+0.7 148+1.0
(g/dL)
Platelets (10%/puL) 850 =110 845 + 120 860 + 105 875+ 130
Females
WBC (103/uL) 6.5+1.2 6.3+1.1 6.8+1.4 7.0+15
RBC (108/uL) 7.2+0.3 71+04 7.3+£0.3 7.0x05
Hemoglobin

145+0.7 143+0.8 146+0.6 142 +0.9
(g/dL)
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| Platelets (10%/uL) | 910 + 130 | 900 + 115 | 925 + 125 | 940 + 140 |

Values are Mean = SD. *p < 0.05 vs. Vehicle Control.

Parameter ]
(Units) Vehicle Control 10 mg/kg/day 30 mg/kg/day 100 mg/kg/day
nits

Males
ALT (U/L) 45+ 8 48 £9 55 +11 75 £ 15*
AST (U/L) 90 £ 15 95+ 18 110+ 20 140 £ 25*
Creatinine

05+0.1 05+0.1 0.6+0.1 0.6x0.2
(mg/dL)
Prolactin (ng/mL) 5+2 15 + 5* 45 + 12* 150 + 35*
Females
ALT (U/L) 40 + 7 42 +8 48 +10 68 + 13*
AST (U/L) 85+12 8814 95+ 16 125 £ 22*
Creatinine

04+0.1 04+0.1 05x+0.1 05x0.1
(mg/dL)

| Prolactin (ng/mL) | 20 + 8 | 60 + 15* | 180 + 40* | 550 + 110* |

o Incidence
Organ Finding
(M/F)

Vehicle 10 mg/kg 30 mg/kg 100 mg/kg

Centrilobular
Liver Hypertrophy 0/0 0/0 0/0 6/5

(Minimal)

Alveolar
Mammar Hyperplasia

Y y'p' P 0/0 0/0 0/0 0/7

Gland (Minimal-

Mild)
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Conclusion

The initial toxicology program for Adoprazine has established a foundational safety profile to
support further clinical development.

o Genotoxicity: Adoprazine was non-mutagenic in the bacterial reverse mutation assay.

o Safety Pharmacology: Adoprazine exhibits a potential for cardiovascular effects via
blockade of the hERG channel (IC50 = 2.8 uM), indicating a need for ECG monitoring in
clinical trials. CNS effects, such as sedation and catalepsy, were observed at higher doses
and are consistent with the drug's intended pharmacodynamic activity.

» Repeated-Dose Toxicity: In a 28-day study in rats, the primary findings were related to
exaggerated pharmacology (hyperprolactinemia and associated mammary gland changes)
and adaptive liver responses (hepatocellular hypertrophy) at the highest dose of 100
mg/kg/day. These effects were reversible.

Based on these results, the No-Observed-Adverse-Effect Level (NOAEL) for Adoprazine in the
28-day rat study was determined to be 30 mg/kg/day. This value, in conjunction with the safety
pharmacology and pharmacokinetic data, will be used to calculate a safe starting dose for the
first-in-human clinical study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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